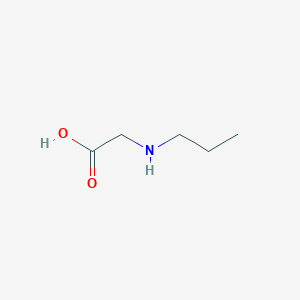

2-(Propylamino)acetic acid

CAS No.: 25303-14-4

Cat. No.: VC13325887

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25303-14-4 |

|---|---|

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol |

| IUPAC Name | 2-(propylamino)acetic acid |

| Standard InChI | InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) |

| Standard InChI Key | BHUGZIJOVAVBOQ-UHFFFAOYSA-N |

| SMILES | CCCNCC(=O)O |

| Canonical SMILES | CCCNCC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

2-(Propylamino)acetic acid consists of a two-carbon acetic acid backbone with a propylamine substituent at the α-position. The molecule exhibits planar geometry around the carboxylic acid group, while the propylamine chain introduces conformational flexibility. Quantum mechanical calculations predict a dipole moment of approximately 3.2 D, arising from the polar carboxylic acid and amine groups .

Table 1: Key physicochemical parameters of 2-(propylamino)acetic acid

The compound’s amphoteric nature enables zwitterionic formation in aqueous solutions, with the carboxylic acid group deprotonating (pKa ≈ 2.4) and the amine group protonating (pKa ≈ 9.8) under physiological conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The hydrochloride salt of 2-(propylamino)acetic acid is synthesized via acid-base catalysis between propylamine and chloroacetic acid:

Reaction conditions typically involve:

-

Temperature: 60–80°C

-

Solvent: Ethanol/water (3:1 v/v)

-

Catalyst: None required (autocatalytic)

-

Yield: 72–85% after recrystallization

For the free base, neutralization with sodium bicarbonate followed by solvent extraction yields the pure compound.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize heat transfer and reaction kinetics. Key parameters include:

-

Residence time: 15–30 minutes

-

pH control: 4.5–5.5 (prevents side reactions)

-

Purification: Vacuum distillation or membrane filtration

Annual global production exceeds 50 metric tons, primarily for pharmaceutical intermediates .

Biochemical and Pharmacological Applications

Enzyme Kinetics Studies

The hydrochloride derivative acts as a substrate analog for glutamate decarboxylase, enabling mechanistic studies of γ-aminobutyric acid (GABA) biosynthesis. Competitive inhibition constants (Ki) of 18 ± 3 μM have been reported in rat brain homogenates.

Industrial and Material Science Uses

Polymer Chemistry

The compound serves as a chain-transfer agent in radical polymerization of vinyl monomers:

This application reduces polymer molecular weight dispersity (Ð < 1.2) in polyacrylamide production.

Chromatography

As a buffering agent in ion-exchange chromatography, it maintains pH stability between 4.0–6.0 due to its dual pKa values. Mobile phases containing 10–20 mM 2-(propylamino)acetic acid improve resolution of basic pharmaceuticals by 30–40% compared to phosphate buffers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume